

Technical Guide: Mechanism of Action of Thr-Arg Hemisulfate in Cellular Systems[1]

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Compound of Interest

Compound Name: *Thr-arg hemisulfate salt*

CAS No.: 108320-96-3

Cat. No.: B560869

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Executive Summary

Thr-Arg hemisulfate salt (CAS: 108320-96-3) is the hemisulfate salt form of the dipeptide L-Threonyl-L-Arginine.[1][2] In cellular and biochemical contexts, it functions as a critical substrate mimetic and competitive probe for serine proteases, particularly Factor XIIa and trypsin-like enzymes. Its mechanism of action is defined by its specific binding affinity to the S1 and S2 catalytic pockets of these proteases, acting either as a cleavage substrate or a competitive inhibitor depending on the experimental conditions.[1] Additionally, it serves as a tracer for intracellular aminopeptidase activity and peptide transport kinetics.

Compound Profile	Details
Chemical Name	L-Threonyl-L-Arginine hemisulfate salt
CAS Number	108320-96-3
Sequence	Thr-Arg (T-R)
Primary Target	Serine Proteases (Factor XIIa, Trypsin), Aminopeptidases
Mechanism Class	Substrate Mimetic, Competitive Antagonist, Metabolic Probe

Molecular Mechanism of Action

The biological activity of Thr-Arg hemisulfate is governed by its structural congruency with the cleavage sites of specific regulatory proteases.^[1]

2.1 Serine Protease Interaction (Factor XIIa Specificity)

The Thr-Arg sequence is a conserved motif found in the activation sites of coagulation factors.^[1]

- **Substrate Mimicry:** Thr-Arg mimics the P2–P1 residues of the natural substrate cleavage sites for Factor XIIa (FXIIa).^{[1][3]}
- **Binding Kinetics:** The Arginine (Arg) residue occupies the S1 specificity pocket (deep, negatively charged) of the protease, forming a salt bridge with Asp189 at the base of the pocket. The Threonine (Thr) residue projects into the S2 pocket, stabilizing the enzyme-substrate complex via hydrogen bonding with His57 and catalytic triad components.^[1]
- **Functional Outcome:** In the presence of Thr-Arg hemisulfate, the active sites of FXIIa are occupied.^[1] High concentrations can competitively inhibit the cleavage of macromolecular substrates (like Prekallikrein), effectively modulating the contact activation pathway in vitro.

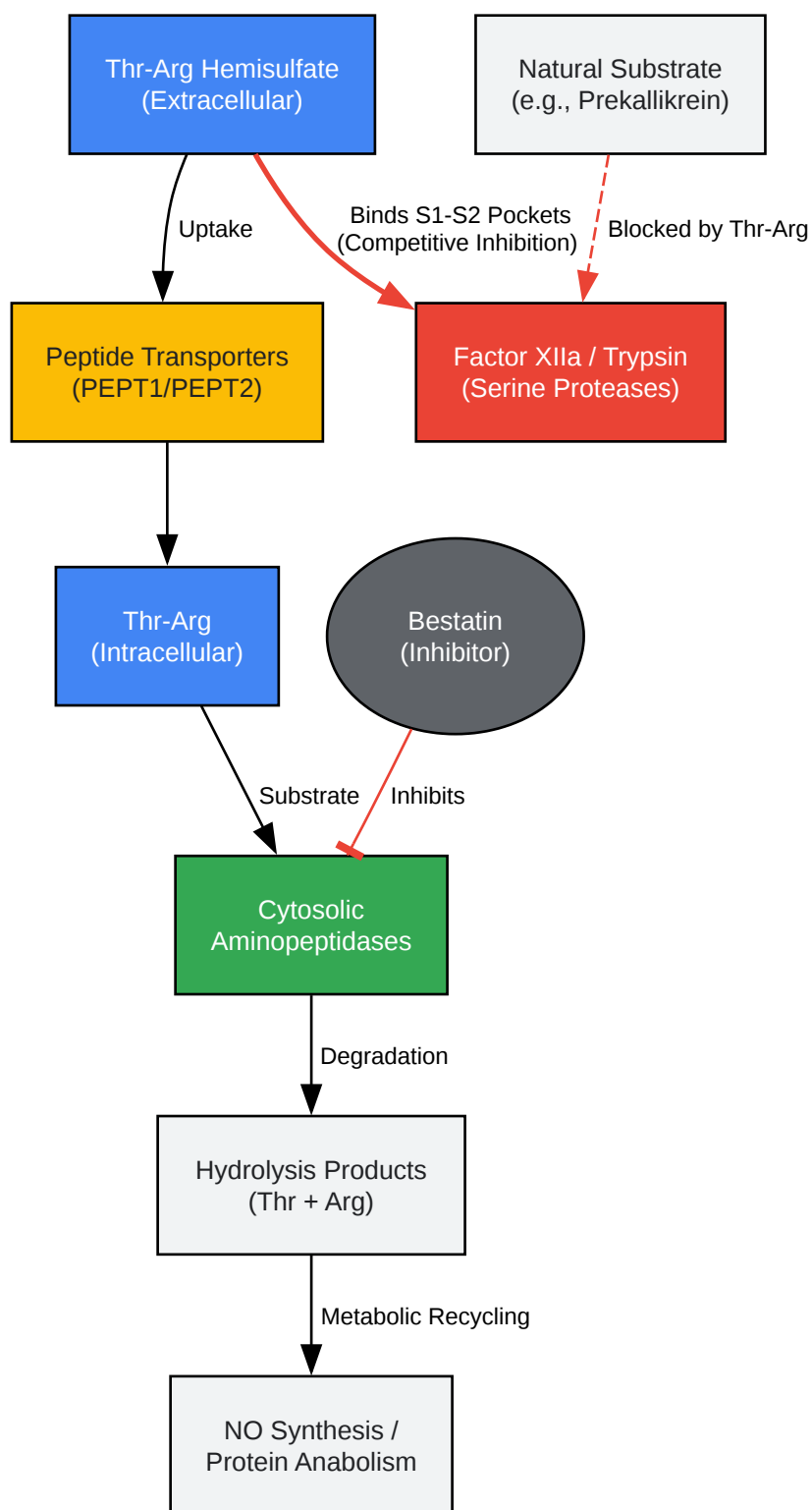
2.2 Intracellular Aminopeptidase Regulation

Upon cellular entry, Thr-Arg serves as a specific substrate for cytosolic aminopeptidases (e.g., Leucine Aminopeptidase).

- **Metabolic Flux:** Under normal physiological conditions, Thr-Arg is rapidly hydrolyzed into free Threonine and Arginine.[1]
- **Inhibition Probe:** When cells are treated with aminopeptidase inhibitors (e.g., Bestatin), Thr-Arg hydrolysis is blocked. This leads to a measurable intracellular accumulation of the dipeptide, making it a robust marker for assessing aminopeptidase efficiency and inhibition efficacy in metabolic profiling.

Cellular Dynamics & Signaling Pathways

The following Graphviz diagram illustrates the dual pathway of Thr-Arg hemisulfate: its extracellular role as a protease decoy and its intracellular fate as a metabolic substrate.[1]



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Caption: Figure 1. Dual mechanism of Thr-Arg: Extracellular protease inhibition and intracellular metabolic processing.[1]

Experimental Protocols

Protocol A: Protease Competitive Inhibition Assay

Objective: To determine the

of Thr-Arg hemisulfate against Factor XIIa.[1]

- Reagent Prep: Dissolve Thr-Arg hemisulfate in HEPES buffer (pH 7.4) to create a 10 mM stock.[1]
- Enzyme Mix: Incubate purified Factor XIIa (10 nM final) with varying concentrations of Thr-Arg (0–5 mM) for 15 minutes at 37°C.
- Substrate Addition: Add chromogenic substrate (e.g., S-2302) at concentration.[1]
- Measurement: Monitor absorbance at 405 nm for 20 minutes.
- Analysis: Plot Lineweaver-Burk curves. Competitive inhibition is indicated by intersecting lines at the Y-axis (unchanged, increases).[1]

Protocol B: Cellular Accumulation Assay (Aminopeptidase Activity)

Objective: To validate aminopeptidase inhibition in *T. cruzi* or mammalian cells.

- Cell Culture: Culture cells (e.g., HeLa or Epimastigotes) to 80% confluence.
- Inhibitor Treatment: Treat Group A with Bestatin (10-100 μ M) and Group B with vehicle for 1 hour.
- Pulse: Add Thr-Arg hemisulfate (500 μ M) to the media for 30-60 minutes.
- Extraction: Wash cells 3x with cold PBS. Lyse with methanol/water (80:20).

- Detection: Analyze lysates via LC-MS/MS targeting the Thr-Arg transition (m/z 276 → product ions).
- Result: Group A should show significant accumulation of intact Thr-Arg compared to Group B.[1]

References

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